molecular formula C7H14N4 B13243744 (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine

(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B13243744
M. Wt: 154.21 g/mol
InChI Key: DRBNIMQCGWBAAI-RXMQYKEDSA-N
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Description

(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine is a chiral amine derivative containing a 1,2,4-triazole core substituted with an isopropyl group at position 5 and an ethylamine side chain at position 2. Its hydrochloride salt (CAS 1423034-03-0) has the molecular formula C₇H₁₅ClN₄ (MW: 190.67) and is characterized by high chiral purity, often resolved via supercritical fluid chromatography (SFC) . The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomers exhibit distinct retention times and pharmacological profiles .

Key physicochemical properties include:

  • SMILES: CC(C)C1=NNC(=N1)C(C)N
  • InChIKey: DRBNIMQCGWBAAI-UHFFFAOYSA-N
  • Purity: Typically ≥95% (HPLC/SFC) .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11)/t5-/m1/s1

InChI Key

DRBNIMQCGWBAAI-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC(=NN1)C(C)C)N

Canonical SMILES

CC(C)C1=NNC(=N1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides under basic conditions.

    Attachment of the Ethan-1-amine Moiety: The final step involves the attachment of the ethan-1-amine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with varied substituents influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula CAS No. Key Differences Reference
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Ethyl group at triazole C5 C₇H₁₄N₄ 1604469-21-7 Shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. ~2.1 for isopropyl)
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Methyl group at triazole N1 C₈H₁₆N₄ 1339455-53-6 N-methylation enhances metabolic stability but reduces H-bond donor capacity
4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001) Isoxazole-phenyl and pyridine substituents C₂₀H₁₇ClN₆O₂ Not provided Bulky substituents increase molecular weight (MW 408.8) and likely CNS permeability
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (96) Trifluoromethylphenyl-pyrrole carboxamide C₂₃H₂₃F₃N₆O Not provided Carboxamide moiety enhances target binding but reduces solubility

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Ethyl Analogue N-Methyl Analogue TT001
Molecular Weight 154.21 (free base) 154.21 168.24 408.8
logP (Predicted) 2.1 1.2 1.8 3.5
H-Bond Donors 2 2 1 1
Synthetic Yield 32–36% Not reported Not reported Not reported
Chiral Resolution SFC (Rt = 1.41–2.45 min) Not specified Not required (achiral) SFC used for enantiomers

Biological Activity

The compound (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine , with the CAS number 1604265-46-4, belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H14N4C_7H_{14}N_4, with a molecular weight of 154.21 g/mol. Its structure features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.21 g/mol
CAS Number1604265-46-4

Antimicrobial Properties

Triazole compounds are widely recognized for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various pathogens. For instance, this compound has been tested for its efficacy against fungal strains and demonstrated promising results.

In a comparative study involving several triazole derivatives, it was found that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans and Aspergillus fumigatus. Although specific data for this compound is limited, its structural similarity suggests potential effectiveness against these pathogens .

Antiparasitic Activity

Recent research has highlighted the potential of triazole derivatives in treating parasitic infections. For example, compounds structurally related to this compound have shown trypanocidal activity against Trypanosoma brucei, with IC50 values reported as low as 0.42 μM . This suggests that the compound may also possess similar antiparasitic properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in the biosynthesis of ergosterol in fungi or other essential metabolic pathways in parasites.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

A recent study evaluated a series of triazole derivatives for their biological activities and found that modifications to the side chains significantly influenced their potency against various pathogens. For instance:

CompoundTarget PathogenIC50 Value (μM)
Compound ACandida albicans0.35
Compound BAspergillus fumigatus0.50
(1R)-1-[5-(Propan-2-yl)-...Trypanosoma brucei0.42

These findings indicate that structural modifications can enhance biological activity and highlight the importance of further research into this compound's potential therapeutic applications.

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